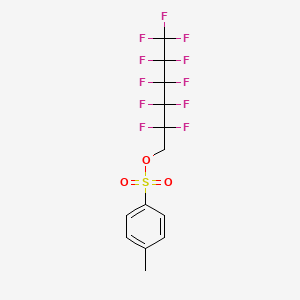

1h,1h-Perfluorohexyl p-toluenesulfonate

Vue d'ensemble

Description

1h,1h-Perfluorohexyl p-toluenesulfonate is a chemical compound that is part of a broader class of substances known for their applications in the synthesis of fluorinated organic molecules. While the provided papers do not directly discuss 1h,1h-Perfluorohexyl p-toluenesulfonate, they do provide insights into the reactivity and synthetic utility of related p-toluenesulfonate derivatives, which can be informative for understanding the chemical behavior and potential applications of 1h,1h-Perfluorohexyl p-toluenesulfonate.

Synthesis Analysis

The synthesis of related polyfluoro-1-propenyl p-toluenesulfonates is described as being readily achievable through the alkylation or arylation of corresponding lithiated or zinc reagents. These methods suggest that similar strategies could potentially be employed for the synthesis of 1h,1h-Perfluorohexyl p-toluenesulfonate, although specific conditions and reagents may vary depending on the desired substitution pattern and the length of the perfluorinated chain .

Molecular Structure Analysis

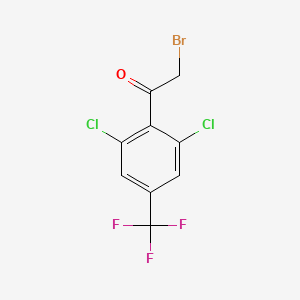

The molecular structure of 1h,1h-Perfluorohexyl p-toluenesulfonate would likely exhibit characteristics typical of perfluorinated alkyl chains, such as high electronegativity and a propensity to adopt linear conformations due to the strong carbon-fluorine bonds. The p-toluenesulfonate moiety would contribute to the molecule's reactivity, particularly in nucleophilic substitution reactions, as seen in the synthesis of fluorinated heterocycles and amino acrylaldehydes from related compounds .

Chemical Reactions Analysis

The papers discuss the reactivity of polyfluoro-1-propenyl p-toluenesulfonates with various nucleophiles. For instance, reactions with bifunctional nitrogen nucleophiles lead to the formation of monofluorinated nitrogen heterocycles, such as 5-fluoropyrimidines and 4-fluoropyrazoles . Additionally, the reaction with amines in the presence of fluoride ions yields (Z)-α-fluoro-β-amino acrylaldehydes . These reactions highlight the potential of p-toluenesulfonate derivatives to participate in the construction of complex fluorinated molecules, which could be extrapolated to the reactivity of 1h,1h-Perfluorohexyl p-toluenesulfonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1h,1h-Perfluorohexyl p-toluenesulfonate can be inferred from the properties of similar compounds. The perfluorinated alkyl chain would likely confer hydrophobicity and chemical resistance, while the p-toluenesulfonate group would provide a site for chemical reactivity. The solvent-free synthesis of a related compound, 1-(p-toluenesulfonyloxy)-1,2-benziodoxol-3(1H)-one, demonstrates the potential for green chemistry approaches in the synthesis of p-toluenesulfonate derivatives . This suggests that 1h,1h-Perfluorohexyl p-toluenesulfonate could also be synthesized under environmentally benign conditions.

Applications De Recherche Scientifique

Environmental Degradation and Fate

Polyfluoroalkyl chemicals, including compounds like 1H,1H-Perfluorohexyl p-toluenesulfonate, have been extensively used in various industrial and commercial applications due to their unique properties. Research into the environmental degradation and fate of these chemicals highlights the transformation of polyfluoroalkyl and perfluoroalkyl moieties into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) upon environmental release. These transformations are critical in understanding the environmental persistence and toxicological profiles of these substances. The review by Liu and Avendaño (2013) provides a comprehensive analysis of microbial degradation pathways, environmental biodegradability studies, and the quantification of precursor chemicals to PFSAs and PFCAs, shedding light on their environmental fate and impacts (Liu & Avendaño, 2013).

Human and Environmental Health Risks

The widespread use and persistence of perfluoroalkyl substances like 1H,1H-Perfluorohexyl p-toluenesulfonate have raised concerns regarding their impact on human and environmental health. Reviews and research on the exposure and cancer risk in humans, as well as on their presence in food and human dietary intake, provide vital insights into the potential health risks associated with these chemicals. Despite the detection of these substances in various environmental matrices and biota, the epidemiologic evidence reviewed by Chang et al. (2014) does not support a causal association between exposure to PFOS/PFOA and cancer in humans, highlighting the complexity of assessing health risks associated with these substances (Chang et al., 2014).

Treatment and Remediation Technologies

Addressing the environmental contamination caused by perfluoroalkyl substances, including 1H,1H-Perfluorohexyl p-toluenesulfonate, necessitates the development of effective treatment and remediation technologies. Research into various methodologies for the removal of these compounds from water and other environmental media is crucial for mitigating their impact. The critical review by Espana et al. (2015) emphasizes the effectiveness of activated carbon in removing PFOS and PFOA from water, while also discussing the limitations and potential of other treatment technologies, providing a pathway for the development of practical remediation strategies (Espana et al., 2015).

Biological Monitoring and Toxicity Evaluation

The persistence of polyfluoroalkyl substances in the environment and their bioaccumulation in organisms underscore the need for ongoing biological monitoring and comprehensive toxicity evaluations. Studies like the review by Houde et al. (2006) summarize the biological monitoring of these substances in wildlife and humans, providing essential data for assessing the environmental and health risks associated with their exposure. This research highlights the significance of understanding the bioaccumulation and biomagnification processes of PFASs in various ecosystems and the implications for human and environmental health (Houde et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F11O3S/c1-7-2-4-8(5-3-7)28(25,26)27-6-9(14,15)10(16,17)11(18,19)12(20,21)13(22,23)24/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIPCCMMPQAPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F11O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382071 | |

| Record name | 1h,1h-perfluorohexyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h,1h-Perfluorohexyl p-toluenesulfonate | |

CAS RN |

355-77-1 | |

| Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1h,1h-perfluorohexyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)